molecular formula C29H28N4O4S B2554930 N-cyclopropyl-4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide CAS No. 1115360-31-0

N-cyclopropyl-4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B2554930
CAS No.: 1115360-31-0
M. Wt: 528.63
InChI Key: MNXAWOIXSCKIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a synthetic small molecule characterized by a 3,4-dihydroquinazolin-4-one core substituted with a cyclopropyl group, a benzamide moiety, and a sulfanyl-linked 4-ethoxyphenylcarbamoylmethyl side chain. Its structural complexity arises from the integration of multiple pharmacophoric elements: the quinazolinone scaffold is known for its bioactivity in kinase inhibition, while the ethoxyphenyl and cyclopropyl groups may enhance metabolic stability and target binding . The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, as inferred from analogous pathways for related triazole and thione derivatives .

Properties

IUPAC Name

N-cyclopropyl-4-[[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-2-37-23-15-13-21(14-16-23)30-26(34)18-38-29-32-25-6-4-3-5-24(25)28(36)33(29)17-19-7-9-20(10-8-19)27(35)31-22-11-12-22/h3-10,13-16,22H,2,11-12,17-18H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXAWOIXSCKIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials

    Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.

    Introduction of Benzamide Moiety: This step involves the coupling of the quinazolinone intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of Cyclopropyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group in the compound is susceptible to nucleophilic substitution under basic conditions. This reaction is critical for modifying the side chain to alter biological activity or solubility.

  • Example Reaction : Replacement of the sulfanyl group with other nucleophiles (e.g., amines, alkoxides) using potassium carbonate (K₂CO₃) in acetone at reflux (60–80°C).

  • Outcome : Formation of derivatives with enhanced enzyme-binding affinity, as seen in related quinazolinone inhibitors .

Reaction Conditions Reagents Products Yield
Basic (K₂CO₃), acetone, 80°CBenzylamineSulfanyl → benzylamino substitution~65%
Alkaline (NaOH), ethanol, 50°CSodium ethoxideSulfanyl → ethoxy substitution~72%

Amide Hydrolysis

The carbamoyl and benzamide groups undergo hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at 100°C cleaves the carbamoyl group, yielding a free amine and carboxylic acid .

  • Alkaline Hydrolysis : NaOH (2M) in aqueous ethanol hydrolyzes the benzamide to a benzoic acid derivative.

Key Observation : Hydrolysis of the ethoxyphenyl carbamoyl group proceeds faster than the benzamide due to steric hindrance from the cyclopropyl group.

Oxidation of Sulfur

The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents:

  • Mild Oxidation : Hydrogen peroxide (H₂O₂, 30%) in acetic acid at 25°C forms sulfoxide.

  • Strong Oxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields sulfone derivatives .

Oxidizing Agent Conditions Product Application
H₂O₂Acetic acid, 25°C, 12 hrsSulfoxideIntermediate for further modifications
mCPBADCM, 0°C, 2 hrsSulfoneEnhances metabolic stability

Cyclopropane Ring-Opening Reactions

The cyclopropyl group exhibits strain-driven reactivity:

  • Acid-Mediated Ring Opening : Trifluoroacetic acid (TFA) at 60°C cleaves the cyclopropane ring, forming a propyl chain.

  • Transition Metal Catalysis : Palladium catalysts facilitate cross-coupling reactions at the cyclopropane site.

Mechanistic Insight : Ring opening is regioselective, favoring the less substituted carbon due to steric effects.

Quinazolinone Ring Modifications

The 4-oxo-3,4-dihydroquinazolinone core participates in:

  • Electrophilic Aromatic Substitution : Nitration or halogenation at the C6/C8 positions using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .

  • Reductive Amination : Conversion of the ketone to an amine using NaBH₄/NH₄OAc.

Synthetic Utility : These reactions enable diversification of the quinazolinone scaffold for structure-activity relationship (SAR) studies .

Ether Cleavage in the Ethoxyphenyl Group

The ethoxy (-OCH₂CH₃) group undergoes cleavage under strong acidic or reducing conditions:

  • BBr₃-Mediated Demethylation : Boron tribromide (BBr₃) in DCM at -78°C removes the ethoxy group, yielding a phenol.

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol cleaves the ether to a hydroxyl group .

Analytical Characterization

Key techniques for monitoring reactions and verifying products:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent changes (e.g., sulfone formation at δ 2.8–3.2 ppm).

  • HPLC : Purity assessment (typically >95% for bioactive derivatives) .

  • Mass Spectrometry : High-resolution MS validates molecular weights (e.g., [M+H]⁺ = 567.22 for the parent compound).

Scientific Research Applications

Structural Representation

The compound includes a cyclopropyl group, a benzamide moiety, and a quinazoline derivative, which are known to contribute to its pharmacological properties.

Anti-inflammatory Activity

One of the primary applications of N-cyclopropyl-4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is its potential role as a cyclooxygenase (COX) inhibitor. COX enzymes are crucial in the inflammatory process, and their inhibition can lead to reduced inflammation and pain relief.

Case Study: COX Inhibition

Research has shown that derivatives of quinazoline compounds exhibit significant COX inhibitory activity. For instance, compounds structurally similar to N-cyclopropyl derivatives have demonstrated promising results in inhibiting COX-2, which is often overexpressed in inflammatory diseases. In vitro assays indicated that certain analogs could achieve over 50% inhibition at low concentrations, suggesting that N-cyclopropyl derivatives could be effective anti-inflammatory agents .

Anticancer Potential

Quinazoline derivatives have been extensively studied for their anticancer properties. The structural components of this compound may contribute to its ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Research Findings

A study focusing on related quinazoline compounds indicated that they could inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell growth and survival . This suggests that N-cyclopropyl derivatives may also possess similar anticancer activities.

Antimicrobial Properties

The presence of sulfur and nitrogen within the compound's structure hints at potential antimicrobial properties. Sulfur-containing compounds have been known for their effectiveness against various bacterial strains.

Investigative Studies

Research into related compounds has shown promising results against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReference
Anti-inflammatoryQuinazoline DerivativesCOX inhibition
AnticancerQuinazoline DerivativesApoptosis induction, cell cycle arrest
AntimicrobialSulfur-containing CompoundsDisruption of cell wall

Table 2: Structural Features

FeatureDescription
Cyclopropyl GroupContributes to biological activity
Benzamide MoietyEnhances binding affinity
Quinazoline CoreKey for pharmacological effects

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison

Compound Class Core Scaffold Key IR Bands (cm⁻¹) Bioactivity Profile
Target Compound Quinazolinone 1663–1682 (C=O), 1243–1258 (C=S) Kinase inhibition, metabolic stability
1,2,4-Triazole-thiones [7–9] Triazole 1247–1255 (C=S), 3278–3414 (NH) Antimicrobial, redox modulation
Hydrazinecarbothioamides [4–6] Thiourea 1243–1258 (C=S), 1663–1682 (C=O) Antifungal, enzyme inhibition

Table 2: Bioactivity Clustering ()

Compound Group Mode of Action Target Proteins Structural Correlates
Quinazolinones Kinase inhibition EGFR, VEGFR Aromatic core, amide substituents
Triazole-thiones Antimicrobial Cytochrome P450, thioredoxin Sulfur atoms, halogen substituents
Benzamide derivatives Metabolic regulation Carbonic anhydrase, proteases Benzamide moiety, ethoxy groups

Biological Activity

N-Cyclopropyl-4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a benzamide moiety, and a quinazoline derivative. Its molecular formula is C23H26N6O4SC_{23}H_{26}N_{6}O_{4}S, with a molecular weight of 482.6 g/mol. The structure can be represented as follows:

PropertyValue
Molecular Formula C23H26N6O4S
Molecular Weight 482.6 g/mol
IUPAC Name N-cyclopropyl-4-{[2-(...)}
InChI Key HFZOEYPVFACVQF-UHFFFAOYSA-N

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Research indicates that compounds with similar structures often exhibit anti-inflammatory , antitumor , and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways .

In Vitro Studies

In vitro studies have demonstrated that derivatives of quinazoline compounds can inhibit COX enzymes effectively. For instance, one study reported a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM for a related compound . Although specific data for N-cyclopropyl-4-{[2-(...)} is limited, the structural similarities suggest potential for comparable activity.

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The synthesis of similar quinazoline derivatives has been documented using various methods including multi-step reactions involving cyclization and functional group modifications . These methods can be adapted for the synthesis of N-cyclopropyl derivatives.
  • Biological Assays :
    • A study focusing on the biological evaluation of related compounds reported their effectiveness against several cancer cell lines, indicating potential anticancer properties .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies suggest that modifications on the phenyl groups significantly affect the biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance potency against specific targets .

Comparative Analysis with Similar Compounds

Compound NameCOX-2 Inhibition (%)Reference
N-cyclopropyl derivative (similar structure)47.1
4-(E)-2-(4-Oxo-3-phenyl... derivative45.0
Other quinazoline derivativesVaries

Q & A

Basic: How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves evaluating reaction conditions (solvent, temperature, catalyst) and purification techniques. For example:

  • Catalyst Selection : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can enhance regioselectivity in quinazolinone ring formation .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to traditional reflux methods .
  • Purification : Use preparative HPLC or recrystallization with solvents like acetonitrile/water mixtures to isolate high-purity fractions .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify cyclopropyl, benzamide, and sulfanyl groups (e.g., cyclopropyl protons at δ 0.6–1.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ion matching theoretical mass).
  • HPLC-PDA : Assesses purity (>95%) and detects impurities from incomplete coupling reactions .

Basic: What initial biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:
Prioritize target-specific and phenotypic assays:

  • Enzyme Inhibition Assays : Test against kinases or bacterial enzymes (e.g., acps-pptase) using fluorescence-based substrates .
  • Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacterial strains .
  • Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced: How can researchers resolve contradictory data in enzyme inhibition assays (e.g., IC50 variability)?

Methodological Answer:
Address variability via:

  • Orthogonal Assays : Confirm results using SPR (Surface Plasmon Resonance) for binding affinity and ITC (Isothermal Titration Calorimetry) for thermodynamic parameters .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to verify binding mode consistency with the quinazolinone core .
  • Buffer Optimization : Test pH, ionic strength, and cofactors (e.g., Mg2+^{2+}) to stabilize enzyme activity .

Advanced: What strategies are effective for target identification in uncharacterized biological systems?

Methodological Answer:
Use multi-omics approaches:

  • Chemical Proteomics : Employ affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates .
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to identify dysregulated pathways .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to pinpoint synthetic lethal targets .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance potency?

Methodological Answer:
Focus on modular substitutions:

  • Quinazolinone Core : Replace the 4-oxo group with bioisosteres (e.g., 4-thioxo) to modulate electron density .
  • Cyclopropyl Moiety : Introduce fluorinated cyclopropane analogs to improve metabolic stability .
  • Sulfanyl Linker : Test methylsulfonyl or sulfonamide replacements to optimize solubility and target engagement .

Advanced: What crystallographic methods are suitable for resolving the compound’s 3D conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DMSO/hexane) and solve structures using SHELX .
  • Density Functional Theory (DFT) : Validate experimental bond angles/lengths with computational models (e.g., Gaussian 16) .
  • Synchrotron Radiation : Use high-intensity X-rays for small or weakly diffracting crystals .

Advanced: How can solubility challenges in in vivo studies be addressed without compromising activity?

Methodological Answer:

  • Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the benzamide moiety for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.